

Capmatinib pharmacokinetics CYP3A4 metabolism

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Compound Focus: Capmatinib Hydrochloride

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Quantitative Effects of CYP3A4 Modulators

Coadministration of capmatinib with drugs that affect CYP3A4 activity leads to significant changes in its exposure, as quantified in controlled DDI studies. The following table presents the key findings.

Coadministered Drug	Effect on Capmatinib Exposure (Geometric Mean Ratio [GMR])	Clinical Recommendation
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| **Itraconazole (Strong CYP3A4 Inhibitor)** | • **AUCinf**: ↑ 42% (GMR 1.42; 90% CI 1.33-1.52) • **Cmax**: No significant change (GMR 1.03; 90% CI 0.866-1.22) [1] [2]. | Increased systemic exposure is clinically relevant. Concomitant use requires close monitoring [3]. | | **Rifampicin (Strong CYP3A4 Inducer)** | • **AUCinf**: ↓ 66.5% (GMR 0.335; 90% CI 0.300-0.374) • **Cmax**: ↓ 55.9% (GMR 0.441; 90% CI 0.387-0.502) [1] [2]. | Significant reduction in exposure may lead to loss of efficacy. Concomitant use should be avoided [1]. |

Beyond being a victim of CYP3A4-mediated interactions, capmatinib can also act as a perpetrator by inhibiting other metabolic enzymes.

- **CYP1A2 Inhibition**: Capmatinib is a **moderate inhibitor of CYP1A2**. When co-administered with caffeine (a sensitive CYP1A2 substrate), capmatinib increased the caffeine AUC by 134% [4] [5].

- **CYP3A4 Inhibition:** Capmatinib causes only a weak inhibition of CYP3A4. It increased the C_{max} of midazolam (a sensitive CYP3A4 substrate) by 22%, which was deemed **not clinically relevant** [4] [5].
- **Renal Transporter Inhibition:** Capmatinib inhibits the renal transporters MATE1 and MATE2K, leading to a transient, reversible increase in serum creatinine levels without affecting actual glomerular filtration rate. This is not a DDI with other drugs but is an important consideration for interpreting renal safety labs [1] [2].

Key Experimental Protocols

The quantitative data above were derived from rigorous clinical studies. Here are the essential methodologies for the key experiments cited.

Protocol 1: Effect of Hepatic Impairment

- **Design:** Phase 1, open-label, parallel-group study [6].
- **Participants:** Adults with normal hepatic function or mild (Child-Pugh A), moderate (Child-Pugh B), or severe (Child-Pugh C) hepatic impairment [6].
- **Intervention:** Single oral 200 mg dose of capmatinib [6].
- **PK Analysis:** Plasma samples were collected serially. Key PK parameters (AUC, C_{max}) were compared between impaired and normal function groups using geometric mean ratios [6].

Protocol 2: Drug Interaction with CYP3A4 Modulators

- **Design:** Open-label, two-cohort, two-period, fixed-sequence study in healthy subjects [1] [2].
- **Cohorts:**
 - **Inhibition Cohort:** Capmatinib (200 mg) alone, then with itraconazole (200 mg for 10 days).
 - **Induction Cohort:** Capmatinib (400 mg) alone, then with rifampicin (600 mg for 9 days) [1] [2].
- **PK Analysis:** Intensive plasma sampling for capmatinib and its metabolite CMN288 after each dose. Bioanalysis via validated LC-MS/MS [2].

Protocol 3: Capmatinib as an Enzyme Inhibitor (Perpetrator DDI)

- **Design:** Open-label, single-sequence study in patients with MET-dysregulated solid tumors [4] [5].

- **Intervention:** A "cocktail" dose of midazolam (CYP3A4 substrate) and caffeine (CYP1A2 substrate) alone, then after multiple doses of capmatinib (400 mg twice daily) [4] [5].
- **PK Analysis:** Comparison of midazolam and caffeine exposure (AUC, Cmax) with and without capmatinib [4].

Metabolic Pathway and Drug Interaction Diagram

The DOT code below represents capmatinib's primary metabolic fate and its key drug interactions.

Diagram summarizing capmatinib's metabolic pathways and key CYP3A4-mediated drug interactions.

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